molecular formula C24H21F3N2O4 B12156457 (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-[3-(trifluoromethyl)pheny l](2-furyl)}prop-2-enamide

(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-[3-(trifluoromethyl)pheny l](2-furyl)}prop-2-enamide

Cat. No.: B12156457
M. Wt: 458.4 g/mol
InChI Key: PLYJVIJZQWQPTQ-HKWRFOASSA-N
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Description

The compound (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a trifluoromethyl group, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide typically involves multiple steps, including the formation of the amide bond and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as phenyl isocyanate , 2-methoxyethylamine , and 3-(trifluoromethyl)benzaldehyde . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like or in acidic conditions.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or under basic conditions.

Major Products

The major products formed from these reactions include furanones , amines , and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

(2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of (2Z)-N-(2-methoxyethyl)-2-(phenylcarbonylamino)-3-{5-3-(trifluoromethyl)phenyl}prop-2-enamide in terms of its trifluoromethyl and furan functionalities.

Properties

Molecular Formula

C24H21F3N2O4

Molecular Weight

458.4 g/mol

IUPAC Name

N-[(Z)-3-(2-methoxyethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H21F3N2O4/c1-32-13-12-28-23(31)20(29-22(30)16-6-3-2-4-7-16)15-19-10-11-21(33-19)17-8-5-9-18(14-17)24(25,26)27/h2-11,14-15H,12-13H2,1H3,(H,28,31)(H,29,30)/b20-15-

InChI Key

PLYJVIJZQWQPTQ-HKWRFOASSA-N

Isomeric SMILES

COCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COCCNC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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